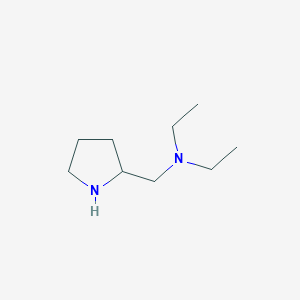

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

描述

N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a tertiary amine featuring an ethyl group, a pyrrolidin-2-ylmethyl substituent, and a central ethanamine backbone. Its molecular formula is C₉H₂₀N₂, with a molecular weight of 156.27 g/mol. The compound has been synthesized and characterized in studies focusing on chiral microporous materials, where its structural orientation and templating effects are critical .

属性

IUPAC Name |

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-11(4-2)8-9-6-5-7-10-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMHMAUXZINLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405848 | |

| Record name | N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121053-95-0 | |

| Record name | N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Substitution Reactions

The most widely reported method for synthesizing N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine involves nucleophilic substitution reactions. In this approach, ethylamine reacts with pyrrolidin-2-ylmethyl chloride under basic conditions to form the target compound. The reaction proceeds via an SN2 mechanism, where the primary amine acts as the nucleophile, displacing the chloride ion from the pyrrolidin-2-ylmethyl substrate .

Key Reaction Conditions:

-

Solvent: Anhydrous ethanol or tetrahydrofuran (THF)

-

Base: Triethylamine or sodium hydroxide

-

Temperature: 60–80°C

-

Reaction Time: 12–24 hours

Optimization Insights:

-

Excess ethylamine (1.5–2.0 equivalents) improves yields by driving the reaction to completion.

-

Catalytic amounts of iodide salts (e.g., KI) enhance the leaving group’s mobility, accelerating substitution .

Purification:

The crude product is typically purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/petroleum ether eluent), achieving >95% purity .

Chiral Resolution Using Dextrotartaric Acid

A patent-published method (CN102442935A) details the enantioselective synthesis of (S)-N-ethyl-2-aminomethyl pyrrolidine, a precursor to this compound. This method employs dextrotartaric acid for chiral resolution, ensuring high enantiomeric excess (ee > 99%) .

Procedure Overview:

-

Formation of Diastereomeric Salts:

-

N-Ethyl-2-aminomethyl pyrrolidine is dissolved in a mixture of ethanol and water.

-

Dextrotartaric acid is added, and the solution is cooled to 0–30°C, inducing crystallization of the (S)-enantiomer dextrotartrate salt.

-

-

Filtration and Neutralization:

-

The salt is isolated via suction filtration and washed with cold ethanol.

-

The filtrate (containing the (R)-enantiomer) is treated with sodium hydroxide (pH 9–10) to liberate the free amine.

-

-

Distillation:

Advantages:

-

Cost-effective resolution without requiring chiral catalysts.

-

Scalable for industrial production due to minimal chromatographic steps.

Multi-Component Reactions (MCRs)

A four-component synthesis strategy, adapted from imidazo[1,2-a]pyridine derivatives, offers a modular route to this compound. This method combines amines, aldehydes, and dichloromethane in a one-pot reaction .

Representative Protocol:

-

Reaction Setup:

-

Ethylamine, pyrrolidin-2-ylmethanamine, formaldehyde, and dichloromethane are combined in ethanol.

-

-

Catalysis:

-

Nickel perchlorate (Ni(ClO4)2·6H2O) is added as a Lewis acid catalyst.

-

-

Microwave-Assisted Cyclization:

-

The mixture is irradiated at 160°C for 4–6 hours, promoting cyclization and N-alkylation.

-

Outcomes:

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Stereochemical Control | Scalability |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Ethylamine, Pyrrolidin-2-ylmethyl chloride | 70–80 | >95 | Low | High |

| Chiral Resolution | Dextrotartaric acid, NaOH | 35–40 | >99 | High (ee >99%) | Industrial |

| Reductive Amination | NaBH3CN, Acetaldehyde | 50–65 | >90 | Moderate | Moderate |

| Multi-Component Reaction | Ni(ClO4)2·6H2O, Ethanol | 45–55 | >85 | Low | Low |

化学反应分析

Types of Reactions

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

Substitution: Various nucleophiles, such as halides or amines; reactions are performed under mild to moderate temperatures.

Major Products Formed

Oxidation: Formation of corresponding N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanone.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamines.

科学研究应用

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals

作用机制

The mechanism of action of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Structural Variations and Physicochemical Properties

- Pyrrolidine vs. Piperidine Substituents : The replacement of pyrrolidine (5-membered ring) with piperidine (6-membered ring) in UMB82 increases steric bulk and basicity, enhancing sigma receptor binding affinity .

- Aromatic vs. Aliphatic Substituents : The dichlorobenzylidene group in ’s compound introduces aromaticity and electron-withdrawing Cl atoms, raising the melting point (179–182°C) compared to aliphatic analogs like the target compound .

- Chiral Centers: The (S)-enantiomer of this compound demonstrates stereoselective templating in microporous materials, a feature absent in non-chiral analogs like N-ethyl-N-(pyridin-3-ylmethyl)ethanamine .

生物活性

N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, also known as N-Ethyl-N-(2-pyrrolidinylmethyl)ethanamine, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group and a pyrrolidine ring, which contribute to its distinct properties. The compound's molecular formula is CHN, with a CAS number of 1220027-24-6. It appears as a white crystalline solid and is highly soluble in water, making it suitable for various applications in biological studies.

The biological activity of this compound is believed to involve its interaction with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. This interaction may influence mood regulation, cognitive functions, and other neurophysiological processes. The compound acts as a ligand that binds to specific receptors or enzymes, modulating their activity.

Biological Activity Findings

Research into the biological activity of this compound is still in its early stages. However, preliminary studies indicate several potential applications:

- Neurological Effects : Similar compounds have shown promise in treating neurological disorders by enhancing cognitive functions and modulating neurotransmitter levels. The presence of the pyrrolidine ring suggests that this compound may exhibit similar effects.

- Pharmacological Applications : The compound's structure allows for various functionalizations, potentially leading to the development of new therapeutic agents. Its interactions with neurotransmitter systems could be explored for applications in psychiatric disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be useful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-Methyl-N-(pyrrolidin-2-ylmethyl)ethanamine | 121053-95-0 | Methyl substitution instead of ethyl |

| N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine | 1219981-40-4 | Different position of the pyrrolidine ring |

| N-Ethyl-N-(pyridin-2-ylmethyl)ethanamine | 1211454-52-2 | Contains a pyridine ring instead of pyrrolidine |

This table highlights how the structural variations can influence the biological activity and pharmacological potential of these compounds.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via reductive amination, where pyrrolidin-2-ylmethanamine reacts with acetaldehyde derivatives in the presence of catalysts like sodium cyanoborohydride. Optimization strategies include pH control (6.5–7.5) and temperature modulation (25–40°C) to stabilize intermediates and minimize side reactions . Solvent choice (e.g., methanol or THF) and stoichiometric ratios (1:1.2 amine:aldehyde) are critical for achieving yields >65% .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- 1H NMR : Key signals include δ 1.00–1.20 ppm (triplet, CH3 of ethyl groups), δ 2.40–2.70 ppm (multiplet, CH2 groups adjacent to nitrogen), and δ 4.80 ppm (singlet, methylene bridge between pyrrolidine and ethylamine) .

- IR : Stretching frequencies at ~1011 cm⁻¹ (C-N alkyl), ~1272 cm⁻¹ (C-N aryl), and ~1600 cm⁻¹ (C=N) confirm backbone connectivity .

Q. What are the primary challenges in purifying this compound, and what chromatographic methods are effective?

- Challenges include separating closely related tertiary amine byproducts. Silica gel column chromatography with gradient elution (hexanes:EtOAc, 7:1 to 1:1) and 0.2% triethylamine additive reduces tailing and improves resolution .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in catalytic or template-driven applications?

- Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the methylene bridge exhibits high electron density, making it reactive in coordination chemistry . MEP maps further validate interactions with metal ions in microporous aluminophosphate synthesis .

Q. What contradictions exist in reported crystallographic data for derivatives of this compound, and how can they be resolved?

- Discrepancies in bond angles (e.g., C-N-C in pyrrolidine vs. ethylamine moieties) arise from dynamic disorder in crystal lattices. Using SHELXL for refinement with high-resolution data (<1.0 Å) and TWIN/BASF commands for twinned crystals improves accuracy .

Q. How does the compound act as a structural template in microporous materials, and what factors influence its templating efficiency?

- The compound’s chiral centers and flexible ethyl-pyrrolidine backbone direct the assembly of aluminophosphate frameworks. Steric effects from the ethyl groups and hydrogen-bonding capacity of the amine dictate pore geometry. Efficiency is enhanced by pH (9–11) and hydrothermal synthesis conditions (150–180°C) .

Q. What are the limitations of using NMR to analyze dynamic processes (e.g., conformational flipping) in this molecule?

- Fast exchange between chair and boat conformations of the pyrrolidine ring at room temperature averages NMR signals. Variable-temperature NMR (VT-NMR) at −40°C or lower resolves distinct peaks, revealing activation energies for ring inversion .

Methodological Resources

- Crystallography : Use SHELX suite (SHELXL/SHELXS) for structure refinement, especially with twinned or high-symmetry crystals .

- Computational Modeling : Gaussian 16 with B3LYP/6-31G(d,p) basis set for FMO and MEP analysis .

- Synthetic Protocols : Reductive amination protocols from peer-reviewed syntheses (e.g., 63% yield via NaBH3CN in methanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。